tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . The compound has a molecular weight of 334.42 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Scientific Research Applications
Synthesis and Characterization
Research on derivatives of tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate has demonstrated their potential in various applications. For instance, Kulkarni et al. (2016) synthesized and characterized two derivatives, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds were studied for their antibacterial and antifungal properties, showing moderate activity against several microorganisms (Kulkarni et al., 2016).
Chemical Synthesis Routes
The synthesis routes for similar compounds have been extensively studied. Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the production of Vandetanib. This process involved steps such as acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang et al., 2015).
Biological and Pharmacological Applications
The derivatives of tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate have been explored for their potential biological applications. For example, Ya-hu Liu synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Anticorrosive Applications
A study by Praveen et al. (2021) focused on the synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. The compound showed effective corrosion inhibition, demonstrating an efficiency of 91.5% at 25 ppm in corrosive media (Praveen et al., 2021).
Future Directions
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
properties
IUPAC Name |
tert-butyl 4-[(2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-14-7-5-6-8-15(14)16(21)23-4/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRRUTOFOGPVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120201 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[2-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601120201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate | |
CAS RN |
1355334-48-3 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[2-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[[2-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601120201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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